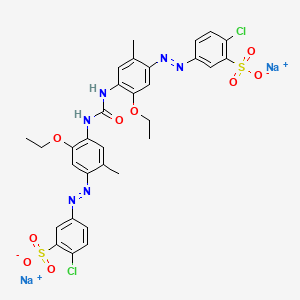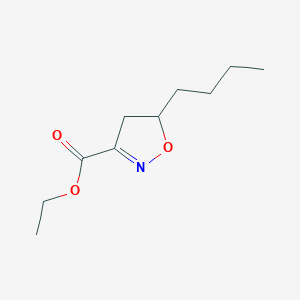![molecular formula C23H21N3OS B12908085 5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, biphenyl group, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Biphenyl Ether: The biphenyl group is first functionalized to introduce the oxy-methyl group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the biphenyl is replaced by a methoxy group.
Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thiol Group Introduction: The thiol group is introduced in the final step, often through a substitution reaction where a halogenated precursor is treated with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or biphenyl group.
Substitution: The biphenyl and triazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various functionalized biphenyl and triazole derivatives.
科学的研究の応用
5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis or as a ligand in coordination chemistry. The biphenyl group can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The thiol group can form disulfide bonds, impacting redox processes within cells.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and can have similar reactivity and applications.
Biphenyl Compounds: Compounds with biphenyl groups are often used in materials science and medicinal chemistry.
Thiol-Containing Compounds: These compounds are known for their ability to form disulfide bonds and participate in redox reactions.
特性
分子式 |
C23H21N3OS |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H21N3OS/c1-16-8-13-21(17(2)14-16)26-22(24-23(28)25-26)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChIキー |
CWZYGQXFJOCCBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NC(=S)N2)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)



